N'-[(2-chlorophenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
CAS No.: 898423-16-0
Cat. No.: VC11862918
Molecular Formula: C21H20ClN3O3
Molecular Weight: 397.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898423-16-0 |
|---|---|
| Molecular Formula | C21H20ClN3O3 |
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
| Standard InChI | InChI=1S/C21H20ClN3O3/c22-17-6-2-1-4-15(17)12-23-20(27)21(28)24-16-10-13-5-3-9-25-18(26)8-7-14(11-16)19(13)25/h1-2,4,6,10-11H,3,5,7-9,12H2,(H,23,27)(H,24,28) |
| Standard InChI Key | ADWKRWJGBVWPEN-UHFFFAOYSA-N |
| SMILES | C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4Cl)CCC(=O)N3C1 |
| Canonical SMILES | C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4Cl)CCC(=O)N3C1 |
Introduction
Molecular Structure and Chemical Properties
Structural Characteristics
The compound features a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl core fused with a 2-chlorophenylmethyl group and an ethanediamide moiety. Its molecular formula, C₂₁H₂₀ClN₃O₃, corresponds to a molecular weight of 397.9 g/mol. The azatricyclo framework introduces significant stereochemical complexity, which may influence its interactions with biological targets.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 397.9 g/mol |
| Solubility | Likely polar aprotic solvents (e.g., DMSO) |
| Stability | Sensitive to hydrolysis (amide bonds) |
These properties suggest challenges in formulation but opportunities for derivatization to enhance bioavailability.
Synthesis and Characterization
Synthetic Pathways
Azatricyclo compounds are typically synthesized via multi-step protocols involving:
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Cyclization reactions to form the tricyclic core.
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Amidation to introduce the ethanediamide group.
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Alkylation with 2-chlorobenzyl halides.
Reagents such as potassium permanganate (oxidizing agent) and lithium aluminum hydride (reducing agent) are often employed.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of the 2-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and amide carbonyls (δ 165–170 ppm).
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 397.9.
Comparative Analysis with Analogues
Structural Analogues
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N-Benzyl Azatricyclo Derivatives: Show enhanced blood-brain barrier penetration compared to non-substituted analogues.
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Chlorophenyl-Substituted Compounds: Increased metabolic stability due to reduced cytochrome P450 interactions.
Challenges and Future Directions
Synthetic Optimization
Current yields for azatricyclo syntheses rarely exceed 30%, necessitating improved catalytic systems or flow chemistry approaches.
Target Identification
Proteomic screening and molecular docking studies are critical to elucidating precise biological targets.
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